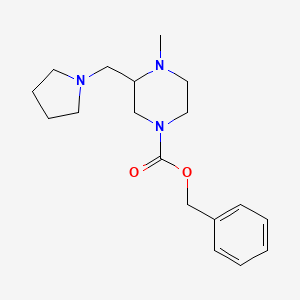
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with pyrrolidine and benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure maximum yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in medicinal applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperazine: A precursor in the synthesis of the compound.
Pyrrolidine: Another precursor used in the synthesis.
Benzyl chloroformate: A reagent used in the synthesis.
Uniqueness
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in research applications .
Propriétés
Numéro CAS |
886363-00-4 |
|---|---|
Formule moléculaire |
C18H27N3O2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-19-11-12-21(14-17(19)13-20-9-5-6-10-20)18(22)23-15-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 |
Clé InChI |
CJZXOTZBKJCQRM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1CN2CCCC2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1CN2CCCC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


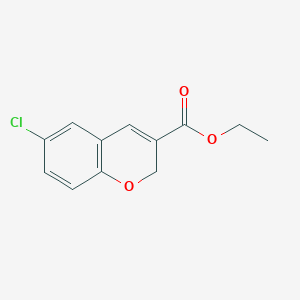
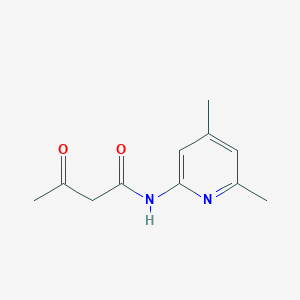

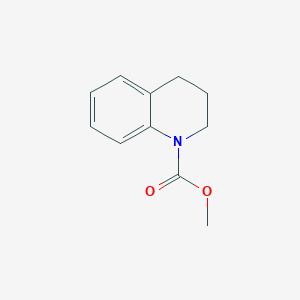

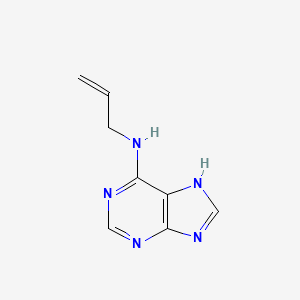
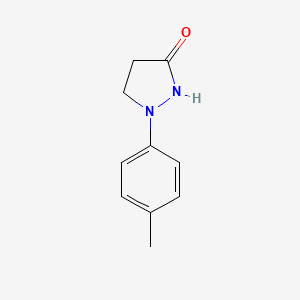


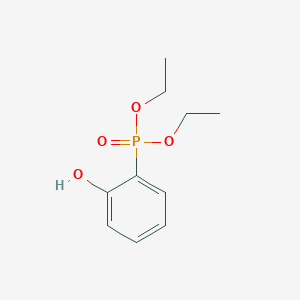
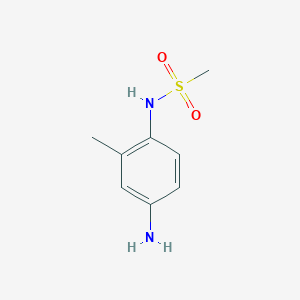
![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)
![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)
